Boc-3-氨基-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

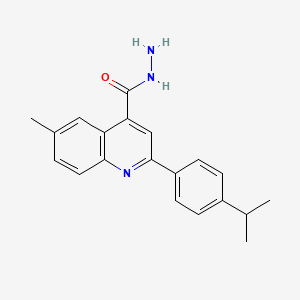

Boc-3-amino-2-methylbenzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-3-amino-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-amino-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和修饰肽类模拟物和氨基酸:

- Boc-3-氨基-2-甲基苯甲酸用于合成新型氨基酸和肽类模拟物。其衍生物作为伪肽合成的关键构建模块,展示了在化学反应中的多功能性,并为组合化学提供了支架(Pascal et al., 2000)。此外,它在合成模拟三肽β-链和形成β-片状氢键二聚体的非天然氨基酸方面发挥作用,突显了其在促进复杂分子结构中的作用(Nowick et al., 2000)。

蛋白质和肽化学:

- 在蛋白质和肽化学中,Boc-3-氨基-2-甲基苯甲酸衍生物用于氨基的N-Boc保护,这是肽合成中的关键步骤,确保氨基团的选择性和功能完整性(Sunitha et al., 2008)。由特定催化剂促进的化学选择性N-Boc保护技术对于合成光学纯氨基醇和氨基酸酯至关重要,有助于创建复杂的肽结构(Heydari et al., 2007)。

生物共轭物和分子支架的开发:

- 该化合物对于生物共轭物和分子支架的开发至关重要。它有助于创建肽盐和卡宾配合物,展示了它在药物化学和分子生物学中的重要性(Lemke & Metzler-Nolte, 2011)。这些生物共轭物对于研究生物系统和开发治疗剂至关重要。

有机合成和催化的创新:

- Boc-3-氨基-2-甲基苯甲酸在催化中起着关键作用,特别是在氨基的化学选择性N-叔丁氧羰化中。它在特定试剂的“亲电活化”中的作用突显了它在合成有机化学中的重要性(Sarkar et al., 2011)。这一过程对于以高精度和选择性创建各种合成分子至关重要。

作用机制

Target of Action

Boc-3-amino-2-methylbenzoic acid is primarily used as a reagent in the field of organic synthesis . It is a protected form of 3-amino-2-methylbenzoic acid, where the amino group is protected by a tert-butyl carbamate (Boc) group . The primary targets of Boc-3-amino-2-methylbenzoic acid are the reactive sites in organic molecules where it acts as a building block or a reagent .

Mode of Action

Boc-3-amino-2-methylbenzoic acid interacts with its targets through various chemical reactions. The Boc group in Boc-3-amino-2-methylbenzoic acid serves as a protecting group for the amino function during these reactions . This protection allows for selective reactions to occur at other reactive sites in the molecule . The Boc group can be removed later by mild acidolysis, revealing the free amino group .

Biochemical Pathways

The exact biochemical pathways affected by Boc-3-amino-2-methylbenzoic acid depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a variety of reactions, including Suzuki–Miyaura cross-coupling reactions . In these reactions, Boc-3-amino-2-methylbenzoic acid can contribute to the formation of carbon-carbon bonds .

Pharmacokinetics

The boc group is known to be stable under a variety of conditions, which can influence the compound’s stability and bioavailability .

Result of Action

The result of Boc-3-amino-2-methylbenzoic acid’s action is the formation of new organic compounds. By acting as a reagent or a building block in organic synthesis, it enables the formation of complex molecules from simpler precursors . The exact molecular and cellular effects depend on the specific compounds that are synthesized using Boc-3-amino-2-methylbenzoic acid.

Action Environment

The action of Boc-3-amino-2-methylbenzoic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the Boc group can be removed under acidic conditions . Additionally, the stability and efficacy of Boc-3-amino-2-methylbenzoic acid can be affected by storage conditions, as certain conditions may lead to degradation of the compound .

安全和危害

未来方向

生化分析

Biochemical Properties

Boc-3-amino-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is commonly used as a protecting group for amino acids during peptide synthesis, ensuring that the amino group does not react prematurely. The interaction of Boc-3-amino-2-methylbenzoic acid with enzymes such as proteases and peptidases is crucial for its function in peptide synthesis. These enzymes recognize the Boc-protected amino group and facilitate the cleavage of the protecting group, allowing the amino acid to participate in peptide bond formation .

Cellular Effects

Boc-3-amino-2-methylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, Boc-3-amino-2-methylbenzoic acid can inhibit the activity of certain proteases, leading to changes in protein degradation and turnover. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins. The effects of Boc-3-amino-2-methylbenzoic acid on cellular metabolism are also significant, as it can alter the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of Boc-3-amino-2-methylbenzoic acid involves its interaction with various biomolecules, including enzymes and proteins. This compound exerts its effects by binding to the active sites of enzymes, inhibiting or activating their activity. For example, Boc-3-amino-2-methylbenzoic acid can inhibit the activity of proteases by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in protein degradation and turnover, affecting cellular processes such as cell signaling and gene expression. Additionally, Boc-3-amino-2-methylbenzoic acid can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-3-amino-2-methylbenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that Boc-3-amino-2-methylbenzoic acid can have lasting effects on cellular processes, including changes in gene expression and metabolic flux. These effects are particularly important for in vitro and in vivo studies, as they can influence the outcomes of experiments and the interpretation of results .

Dosage Effects in Animal Models

The effects of Boc-3-amino-2-methylbenzoic acid can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular processes, such as enhancing protein synthesis and modulating gene expression. At high doses, Boc-3-amino-2-methylbenzoic acid can have toxic or adverse effects, including inhibition of essential enzymes and disruption of metabolic pathways. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which Boc-3-amino-2-methylbenzoic acid is effective without causing toxicity .

Metabolic Pathways

Boc-3-amino-2-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as esterases and peptidases, leading to the formation of metabolites that can participate in further biochemical reactions. The effects of Boc-3-amino-2-methylbenzoic acid on metabolic flux and metabolite levels are significant, as they can influence cellular processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of Boc-3-amino-2-methylbenzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, Boc-3-amino-2-methylbenzoic acid can bind to proteins within the cell, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function, as they determine its availability and concentration at the target sites .

Subcellular Localization

Boc-3-amino-2-methylbenzoic acid is localized to specific subcellular compartments, where it exerts its effects on cellular processes. This compound can be directed to specific organelles or compartments by targeting signals or post-translational modifications. For example, Boc-3-amino-2-methylbenzoic acid can be localized to the endoplasmic reticulum or the Golgi apparatus, where it participates in protein synthesis and modification. The subcellular localization of Boc-3-amino-2-methylbenzoic acid is crucial for its activity and function, as it determines the specific cellular processes that it can influence .

属性

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNLQZFKWVDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)